Antafenite
Overview
Description
Antafenite is an anthelminthic agent, which means it is used to treat infections caused by parasitic worms. The compound has the molecular formula C11H10N2S and a molecular weight of 202.28. It is known for its efficacy in eliminating parasitic infections and is used primarily in research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antafenite involves the reaction of specific precursors under controlled conditions. One common method includes the cyclization of a thiazole derivative with an imidazole derivative. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Antafenite undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form thioethers or thiols.
Substitution: This compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antafenite has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of thiazole and imidazole derivatives.
Biology: this compound is used in studies related to parasitic infections and the development of new anthelminthic agents.
Medicine: Research on this compound contributes to the understanding of its mechanism of action and potential therapeutic uses.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
Antafenite exerts its effects by targeting specific molecular pathways in parasitic worms. It binds to receptors in the nervous system of the parasites, leading to paralysis and eventual death of the worms. The exact molecular targets and pathways involved are still under investigation, but it is believed that this compound interferes with neurotransmission in the parasites .
Comparison with Similar Compounds
Similar Compounds
Comparison
Antafenite is unique in its chemical structure, which includes both thiazole and imidazole rings. This dual-ring structure contributes to its high efficacy as an anthelminthic agent. Compared to similar compounds like Albendazole, Mebendazole, and Thiabendazole, this compound has shown higher potency in certain parasitic infections. Additionally, its unique mechanism of action and chemical reactivity make it a valuable compound for research and development .
Properties
IUPAC Name |
6-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-7,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMCDOMOBNMTPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864571 | |
Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-45-8 | |
Record name | Antafenite [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTAFENITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89846MU42L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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